magnesium;benzene;iodide
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Overview
Description
Magnesium;benzene;iodide, also known as phenylmagnesium iodide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. Phenylmagnesium iodide is particularly useful as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmagnesium iodide is typically prepared by the reaction of iodobenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{I} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgI} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of phenylmagnesium iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Phenylmagnesium iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in metal-catalyzed coupling reactions such as the Heck reaction and the Sonogashira coupling.
Common Reagents and Conditions
Common reagents used with phenylmagnesium iodide include carbonyl compounds, halides, and various metal catalysts. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Major Products Formed
The major products formed from reactions involving phenylmagnesium iodide include secondary and tertiary alcohols, depending on the type of carbonyl compound used. In coupling reactions, it forms biaryl compounds and other complex organic molecules .
Scientific Research Applications
Phenylmagnesium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of biologically active molecules and intermediates.
Medicine: It is used in the synthesis of drug molecules and in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenylmagnesium iodide involves the nucleophilic attack of the phenyl group on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is exploited in various synthetic transformations to form new carbon-carbon bonds .
Comparison with Similar Compounds
Phenylmagnesium iodide is compared with other Grignard reagents such as phenylmagnesium bromide and phenylmagnesium chloride. While all these reagents are used for similar purposes, phenylmagnesium iodide is more reactive due to the weaker C-I bond compared to C-Br and C-Cl bonds. This increased reactivity makes it particularly useful in reactions requiring high reactivity .
List of Similar Compounds
- Phenylmagnesium bromide
- Phenylmagnesium chloride
- Methylmagnesium iodide
- Ethylmagnesium iodide
Properties
IUPAC Name |
magnesium;benzene;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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